GSK2801 is a selective chemical probe designed primarily for the investigation of bromodomain adjacent to zinc finger domain proteins, specifically BAZ2A and BAZ2B. These proteins play significant roles in chromatin biology and epigenetic regulation, making GSK2801 a valuable tool for understanding their functions in various biological processes. The compound has been characterized for its ability to inhibit the binding of acetyl-lysine, which is crucial for the interaction of bromodomains with histones and other proteins involved in chromatin remodeling.
GSK2801 was developed through a collaborative effort involving the Structural Genomics Consortium. The compound was identified as part of a broader initiative to discover selective inhibitors targeting bromodomains outside the BET (bromodomain and extraterminal) subfamily. It has been characterized in various studies, including pharmacokinetic evaluations and functional assays in cellular models.
GSK2801 is classified as a bromodomain inhibitor, specifically targeting BAZ2A and BAZ2B bromodomains. It is categorized under small molecule inhibitors that interact with protein-protein interactions mediated by acetyl-lysine recognition.
The synthesis of GSK2801 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis has been detailed in multiple studies, highlighting its efficiency and yield.
The molecular structure of GSK2801 features a core structure that allows it to effectively bind to the bromodomains of BAZ2A and BAZ2B.
GSK2801 undergoes various chemical reactions during its synthesis and in biological assays. Notably, it competes with acetyl-lysine for binding to bromodomains.
GSK2801 functions as an acetyl-lysine competitive inhibitor. By binding to the bromodomain sites on BAZ2A and BAZ2B, it prevents these proteins from interacting with acetylated histones, thereby influencing chromatin dynamics.
GSK2801 serves multiple scientific purposes:
Bromodomains are evolutionarily conserved protein modules that recognize N-acetylated lysine (KAc) residues on histone tails and non-histone proteins, facilitating transcriptional activation and chromatin remodeling. Humans express 61 bromodomains across 46 proteins, classified into eight families based on structural homology. These epigenetic "readers" translate histone acetylation marks into downstream biological functions by recruiting transcription complexes, ATP-dependent chromatin remodelers, and histone modifiers. The BAZ2A and BAZ2B bromodomains belong to the subfamily IV bromodomains and serve as scaffolding proteins within the nucleolar remodeling complex (NoRC), which represses ribosomal RNA (rRNA) genes and maintains heterochromatin stability at repetitive genomic regions [1] [10].
While BET family bromodomains (BRD2/3/4/T) exhibit high ligandability due to deep, hydrophobic acetyl-lysine binding pockets, non-BET bromodomains like BAZ2A/B present significant druggability challenges. Structural analyses reveal that BAZ2A/B possess shallow, solvent-exposed binding sites with reduced hydrophobic character, complicating small-molecule engagement [1] [10]. Prior to GSK2801, no selective chemical probes existed for BAZ2A/B, limiting functional studies. The low hit rates in high-throughput screens against these targets underscored the need for innovative chemotypes to address their unique topology.
BAZ2A (TIP5) overexpression correlates with prostate cancer metastasis and poor prognosis, while BAZ2B is linked to pediatric B-cell acute lymphoblastic leukemia (B-ALL) and cardiac pathologies [1] [7]. Both proteins regulate rRNA transcription via NoRC, a process frequently hijacked in cancers to support uncontrolled proliferation. BRD9, a secondary target of GSK2801, is a component of the SWI/SNF chromatin remodeling complex implicated in AML and lung cancer. Simultaneous inhibition of BAZ2A/B and BRD9 disrupts complementary epigenetic pathways, offering a strategy to overcome compensatory mechanisms in malignancies like triple-negative breast cancer (TNBC) [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7